(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
説明
Synergistic Pharmacophore Integration
The benzothiazole-piperazine moiety is a well-established scaffold in anticancer and neuropharmacological research. Benzothiazoles, such as the 6-methoxy derivative in this compound, exhibit pronounced antiproliferative activity by intercalating DNA or inhibiting tyrosine kinases. Piperazine, a flexible heterocyclic linker, enhances solubility and bioavailability while enabling conformational adaptability for target binding. In the context of hybrid design, this moiety is often paired with sulfonamide groups to exploit their enzyme-inhibitory properties. For instance, sulfonamides are known to block carbonic anhydrase, cyclooxygenase-2 (COX-2), and cysteine proteases, making them versatile tools for modulating pathological pathways.
The pyrrolidine sulfonamide segment in this compound introduces a sterically constrained sulfonyl group, which optimizes interactions with hydrophobic pockets in target proteins. The 5-chlorothiophene substituent further augments lipophilicity and electron-withdrawing effects, potentially enhancing binding affinity. This combination aligns with scaffold-hopping strategies, where structural modifications retain critical pharmacophoric features while improving physicochemical properties.
Structural-Activity Relationship (SAR) Considerations
Key SAR insights from analogous compounds inform this molecule’s design:
- Benzothiazole substitutions : Methoxy groups at the 6-position (as in this compound) enhance metabolic stability and DNA-binding affinity compared to unsubstituted benzothiazoles.
- Piperazine linkers : N-alkylation of piperazine, as seen here with the methanone bridge, reduces off-target interactions while maintaining rotational freedom for optimal target engagement.
- Sulfonamide variations : Chlorothiophene sulfonamides exhibit superior enzyme inhibition compared to simpler aryl sulfonamides, likely due to increased electron deficiency and hydrophobic surface area.
Comparative studies of hybrid molecules demonstrate that integrating benzothiazole-piperazine and sulfonamide scaffolds amplifies multitarget effects. For example, benzothiazole-sulfonamide hybrids have shown dual activity as carbonic anhydrase inhibitors and anticancer agents, while piperazine-linked sulfonamides enhance blood-brain barrier penetration in neurotherapeutic candidates.
特性
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S3/c1-30-14-4-5-15-17(13-14)31-21(23-15)25-11-9-24(10-12-25)20(27)16-3-2-8-26(16)33(28,29)19-7-6-18(22)32-19/h4-7,13,16H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPNJRJMHOUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, with CAS number 1101187-33-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 527.1 g/mol. The structure includes a pyrrolidine ring, a piperazine moiety, and a sulfonyl group attached to a chlorothiophene, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinones and pyrazolines have shown promising results against various cancer cell lines, including leukemia . Although specific data on the anticancer efficacy of the target compound is limited, its structural analogs suggest potential activity.
Antimicrobial Properties
Research into compounds containing sulfonyl and thiophene groups has demonstrated varying degrees of antimicrobial activity. For example, compounds synthesized with similar backbones showed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis . The presence of the chlorothiophene moiety may enhance these effects through interactions with bacterial cell membranes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Studies on related sulfonamide derivatives have shown strong inhibitory activity against urease and acetylcholinesterase enzymes, with IC50 values indicating effective inhibition . This suggests that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease or infections requiring urease inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cancer progression and microbial resistance.
- Enzyme Interaction : The sulfonamide group is known for its ability to inhibit enzyme activity by mimicking substrate structures, leading to disrupted metabolic processes in pathogens or cancer cells.
- Cell Membrane Disruption : The thiophene ring may facilitate interactions with lipid membranes, enhancing permeability and leading to cellular uptake of the drug.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights:
- Anticancer Screening : A study evaluating thiazolidinone derivatives found that certain compounds exhibited GI50 values as low as 2.12 μM against leukemia cell lines . This highlights the potential for similar compounds to exhibit significant anticancer properties.
- Antimicrobial Testing : Compounds with thiophene and sulfonamide groups were tested against multiple bacterial strains, showing strong activity against E. coli and S. aureus, suggesting that modifications in structure can lead to enhanced antimicrobial efficacy .
類似化合物との比較
Electronic and Solubility Properties
- Compound 21 () : The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration, which is common in CNS-targeting agents .
- Compound 11a-j () : The trifluoromethyl and chloro substituents on the phenyl ring contribute to strong electron-withdrawing effects, possibly enhancing antimicrobial activity .
Hypothesized Bioactivity
Table 2: Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
